molecular formula C9H8ClFO2 B14022440 5-Chloro-2-ethoxy-3-fluorobenzaldehyde

5-Chloro-2-ethoxy-3-fluorobenzaldehyde

Cat. No.: B14022440
M. Wt: 202.61 g/mol
InChI Key: VWAQAQRIOYIWOT-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-fluorobenzaldehyde: is an aromatic aldehyde with the molecular formula C9H8ClFO2 . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxy-3-fluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Halogenation: Introduction of the chloro and fluoro groups can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethoxy-3-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may enhance the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzaldehyde
  • 5-Chloro-3-ethoxy-2-fluorobenzaldehyde
  • 2-Ethoxy-3-fluorobenzaldehyde

Comparison: 5-Chloro-2-ethoxy-3-fluorobenzaldehyde is unique due to the specific arrangement of its substituents. The presence of both chloro and fluoro groups, along with the ethoxy group, imparts distinct chemical properties that can influence its reactivity and applications. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

5-chloro-2-ethoxy-3-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3

InChI Key

VWAQAQRIOYIWOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)Cl)C=O

Origin of Product

United States

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